1-Nitroso-2,2,6,6-tetramethylpiperidine

描述

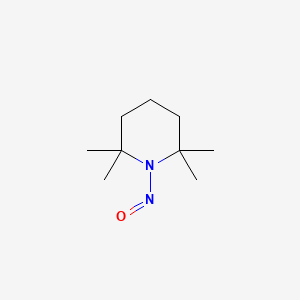

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,6,6-tetramethyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLNPMXAFVVOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1N=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879627 | |

| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00702 [mmHg] | |

| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6130-93-4 | |

| Record name | 2,2,6,6-Tetramethyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetramethyl-N-nitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that serves as a valuable precursor in organic synthesis, most notably for the production of the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] The substantial steric bulk imparted by the four methyl groups adjacent to the piperidine nitrogen significantly influences its chemical reactivity and biological profile compared to less hindered nitrosamines.[1] This guide provides a comprehensive overview of the structural properties of this compound, including its synthesis, spectroscopic characterization, and key chemical transformations.

Molecular Structure and Properties

The core structure of this compound consists of a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a nitroso group attached to the nitrogen atom. This substitution pattern results in significant steric hindrance around the N-N=O functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O | [2][3][4] |

| Molecular Weight | 170.25 g/mol | [2][3] |

| CAS Number | 6130-93-4 | [2][3][4] |

| Appearance | Yellow to orange solid/liquid | |

| Boiling Point | 246.1 °C at 760 mmHg | [4] |

| Flash Point | 102.6 °C | [4] |

| Density | ~1 g/cm³ | [4] |

| Vapor Pressure | 0.0434 mmHg at 25°C | [4] |

Structural Parameters

As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The lack of a crystal structure precludes the presentation of experimentally determined bond lengths, bond angles, and dihedral angles.

However, computational studies on related nitroxide radicals and nitrosamines provide insights into the likely geometry. The N-nitroso group is generally planar. Computational chemistry could provide theoretical values for the structural parameters of this compound.

Synthesis

The primary and most established method for the synthesis of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or another suitable acid

-

Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., dilute HCl) in a reaction vessel.

-

Cool the mixture in an ice bath to maintain a low temperature, typically between 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the stirred TMP solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.

-

The product, this compound, will typically separate as an oily layer or a solid precipitate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by either vacuum distillation or recrystallization.[1]

-

Vacuum Distillation: This method is effective for larger-scale purification and separates the product based on its boiling point under reduced pressure, which helps to prevent thermal decomposition.[1]

-

Recrystallization: For smaller scales and to achieve high purity, recrystallization from a suitable solvent can be employed.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the nitroso chromophore.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition |

| ~230-240 nm | High | π → π |

| ~340-370 nm | Low | n → π |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for N-nitrosamines are summarized in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1430-1460 | N=O stretch |

| ~1050-1150 | N-N stretch |

| ~2800-3000 | C-H stretch (from alkyl groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific peak assignments for this compound require experimental data, the expected chemical shifts can be predicted based on the structure. PubChem provides access to ¹H and ¹³C NMR spectra for this compound.[5]

¹H NMR:

-

Signals corresponding to the methyl protons at the C2 and C6 positions.

-

Signals for the methylene protons at the C3, C4, and C5 positions of the piperidine ring.

¹³C NMR:

-

Signals for the quaternary carbons at C2 and C6.

-

Signals for the methylene carbons at C3, C4, and C5.

-

Signals for the methyl carbons.

Chemical Reactivity and Transformations

The most significant chemical transformation of this compound is its oxidation to form the stable nitroxyl radical, TEMPO.

Oxidation to TEMPO

Caption: Oxidation of this compound to TEMPO.

This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting TEMPO radical is a highly versatile and commercially important reagent used as a catalyst for selective oxidation reactions in organic synthesis and as a spin label in electron spin resonance (ESR) spectroscopy.[1]

Conclusion

This compound is a key intermediate with distinct structural features dominated by its sterically hindered N-nitroso-piperidine core. While a definitive experimental crystal structure remains to be reported, its synthesis and spectroscopic properties are well-documented. The primary utility of this compound lies in its role as a precursor to the stable radical TEMPO, a widely used tool in modern organic chemistry. Further research to obtain high-quality crystals for X-ray diffraction analysis would provide invaluable, precise data on its three-dimensional structure, further enhancing our understanding of its reactivity and potential applications.

References

An In-depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine (CAS Number: 6130-93-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered N-nitrosamine of significant interest in chemical synthesis and research. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical transformations, with a focus on its role as a precursor to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Core Physicochemical and Toxicological Data

Quantitative data for this compound are summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 6130-93-4[1][2][3][4] |

| Molecular Formula | C₉H₁₈N₂O[2][3][4][5] |

| Molecular Weight | 170.25 g/mol [1][2][5] |

| IUPAC Name | 2,2,6,6-tetramethyl-1-nitrosopiperidine[2][5] |

| Appearance | Yellow to orange solid or volatile yellow oil[1][6] |

| Boiling Point | 246.1°C at 760 mmHg |

| Vapor Pressure | 0.00702 mmHg[1][4] |

| Solubility | Soluble in organic solvents[6] |

| InChI Key | ZBLNPMXAFVVOQK-UHFFFAOYSA-N[1] |

Table 2: Spectroscopic Data

| Parameter | Data |

| ¹H NMR (ppm) | 1.0 - 1.8 (Multiplets, Piperidine ring protons and Methyl protons)[1] |

| ¹³C NMR | Distinct signals are expected for the quaternary carbons at positions 2 and 6, the methylene carbons at positions 3, 4, and 5, and the methyl group carbons.[1] |

| Mass Spectrometry | Parent Ion [M+H]⁺: m/z 171.1; Major Fragment Ion: m/z 141.1 ([M+H-NO]⁺) corresponding to the neutral loss of the nitroso group (30 Da).[1] |

| Infrared (IR) | The most significant vibrations are associated with the N-nitroso group.[1] The N=O stretching vibration is a characteristic absorption band. |

Table 3: Toxicological Data

| Endpoint | Value | Notes |

| Carcinogenicity | Considered a non-carcinogenic derivative of the carcinogen N-nitrosopiperidine.[4] | The steric hindrance provided by the four methyl groups is believed to inhibit metabolic pathways, such as α-carbon hydroxylation, that are common for other carcinogenic nitrosamines.[1] |

| Mutagenicity | Not available | |

| LD50 | Not available for this specific compound. | For comparison, the acute oral LD50 for the related compound N-Nitrosodiethylamine in mice is 200 mg/kg.[7] |

Synthesis and Chemical Transformations

This compound is primarily synthesized through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP). Its most significant chemical transformation is its oxidation to the highly stable and versatile nitroxyl radical, TEMPO.

Experimental Protocol: Synthesis of this compound

This protocol describes the direct N-nitrosation of 2,2,6,6-tetramethylpiperidine.[1]

Materials:

-

2,2,6,6-tetramethylpiperidine (TMP)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as water or a biphasic system.

-

Cool the flask in an ice bath to maintain a temperature between 0-5°C. This is crucial to minimize side reactions.

-

Slowly add a solution of sodium nitrite in water to the cooled TMP solution with vigorous stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while ensuring the temperature remains between 0-5°C. The acidic conditions are necessary for the formation of the nitrosating agent, nitrous acid, in situ.

-

Continue stirring the reaction mixture at 0-5°C for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Experimental Protocol: Oxidation to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

The oxidation of this compound is a key step in the synthesis of the stable radical TEMPO.[1]

Materials:

-

This compound

-

Oxidizing agent (e.g., hydrogen peroxide, peroxy acids, or electrochemical methods)

-

Catalyst (if required, depending on the oxidant)

-

Appropriate solvent

-

Standard laboratory glassware for oxidation reactions

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Add the chosen oxidizing agent to the solution. The choice of oxidant and reaction conditions will depend on the desired scale and selectivity. For example, photochemical methods can also be employed for the generation of TEMPO.[1]

-

If necessary, add a catalyst to facilitate the oxidation process.

-

Maintain the reaction at a specific temperature and stir for the required duration to ensure complete conversion.

-

Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC-MS.

-

Once the reaction is complete, work up the mixture to isolate the TEMPO radical. This may involve extraction, washing, and drying of the organic phase.

-

Purify the resulting TEMPO by recrystallization or sublimation to obtain a high-purity product.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Oxidation to the stable radical TEMPO.

Biological Significance and Applications

The unique structural feature of this compound, namely the steric bulk from the four methyl groups adjacent to the piperidine nitrogen, significantly influences its biological properties.[1] This steric hindrance is thought to inhibit metabolic pathways that typically activate other N-nitrosamines to carcinogenic species.[1] Consequently, it is considered a non-carcinogenic derivative of N-nitrosopiperidine.[4]

The primary research interest in this compound stems from its role as a precursor to TEMPO and its derivatives. TEMPO is a highly stable and commercially important radical that finds wide application as:

-

A catalyst for selective oxidation reactions in organic synthesis: TEMPO and its derivatives are used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones with high selectivity.[1]

-

A spin label in Electron Spin Resonance (ESR) spectroscopy: The stable radical nature of TEMPO allows it to be used as a probe to study the structure and dynamics of molecules.[1]

Furthermore, the radical cation of this compound, which can be generated electrochemically, has been studied using ESR and is noted for its large nitrogen hyperfine splitting constant.

Safety and Handling

While this compound is considered less hazardous than other nitrosamines, it should still be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2,2,6,6-Tetramethyl-1-nitrosopiperidine | C9H18N2O | CID 22506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Buy this compound | 6130-93-4 [smolecule.com]

An In-Depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Molecular Weight: 170.25 g/mol

This technical guide provides a comprehensive overview of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered N-nitrosamine of significant interest in chemical synthesis and with potential implications in biological systems. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its relationship with nitric oxide signaling pathways.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O | [1][2][3][4] |

| Molecular Weight | 170.25 g/mol | [1][2][3][4] |

| CAS Number | 6130-93-4 | [1][2][3][4] |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1] This method involves the use of a nitrosating agent, most commonly sodium nitrite (NaNO₂), under acidic conditions.[1]

Methodology:

-

Dissolution: Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution. The choice of acid can vary, but hydrochloric acid is commonly used.

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This low temperature is crucial for minimizing side reactions and the decomposition of unstable intermediates.[1]

-

Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture with constant stirring. The acidic conditions in the mixture will generate the nitrosating agent in situ.

-

Reaction: Maintain the reaction at 0-5°C with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the crude product, which may contain unreacted starting materials and by-products, needs to be isolated.[1] This is typically achieved through extraction with an organic solvent, followed by washing and drying of the organic layer. Further purification can be performed using column chromatography or recrystallization to obtain the pure this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered nitrosamine of significant interest in chemical synthesis, particularly as a precursor to stable nitroxyl radicals like TEMPO.[1] This document details the prevalent synthetic methodologies, experimental protocols, and key reaction parameters, offering a valuable resource for professionals in research and development.

Core Synthesis Methodology: N-Nitrosation of 2,2,6,6-tetramethylpiperidine

The most common and well-established method for the preparation of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1] This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine ring.

The general transformation can be visualized as follows:

References

In-Depth Technical Guide to the Stability and Decomposition of 1-Nitroso-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition profile of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO), a sterically hindered nitrosamine of significant interest in chemical synthesis and biological studies. Understanding the stability of this compound under various conditions is critical for its safe handling, storage, and application.

Chemical and Physical Properties

This compound is a yellow to orange solid at room temperature, characterized by a piperidine ring substituted with four methyl groups and a nitroso group. This unique structure, particularly the steric hindrance provided by the tetramethyl substitution, significantly influences its reactivity and stability compared to other nitrosamines. It is soluble in a range of organic solvents.

Stability Profile

The stability of this compound is highly dependent on environmental factors such as temperature, light, and the chemical nature of its surroundings, especially pH and solvent type.

Thermal Stability

Thermal analysis indicates that this compound undergoes exothermic decomposition at elevated temperatures. The onset of decomposition is a critical parameter for safe handling and is influenced by factors such as the heating rate and the presence of impurities.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Conditions | Reference |

| Decomposition Onset Temperature (Tonset) | 129 - 156 °C | Varies with heating rate | [1] |

Note: Specific quantitative data on thermal stability in different organic solvents is limited in publicly available literature.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. The primary photochemical process is the homolytic cleavage of the N-N bond.

Table 2: Photochemical Properties of this compound

| Parameter | Value | Conditions | Reference |

| UV Absorption Maxima (λmax) | 228 nm (π → π), 332 nm (n → π) | In solution | [1] |

| Molar Extinction Coefficient (ε) | 7378 M⁻¹cm⁻¹ at 228 nm, 109 M⁻¹cm⁻¹ at 332 nm | In solution | [1] |

pH and Solvent Effects on Stability

The stability of this compound is profoundly affected by the acidity of the medium and the nature of the solvent.

-

Acidic Conditions: The compound is highly unstable in acidic environments, undergoing rapid decomposition. This is attributed to the acid-catalyzed hydrolysis of the nitroso group.

-

Protic Solvents: In protic solvents, such as water and alcohols, the compound exhibits limited stability and is susceptible to gradual hydrolytic decomposition. This process involves the nucleophilic attack of the solvent on the nitroso group.

-

Aprotic Solvents: Aprotic solvents, such as acetonitrile and dimethyl sulfoxide (DMSO), provide a more stable environment for this compound, minimizing decomposition and making them preferred solvents for its use in chemical reactions and for storage.[1]

Table 3: Stability of this compound in Various Media

| Medium | Stability | Observed Effect | Reference |

| Acidic Aqueous Solution | Very Low | Rapid decomposition | [1] |

| Protic Solvents (e.g., water, ethanol) | Low to Moderate | Gradual hydrolytic decomposition | [1] |

| Aprotic Solvents (e.g., acetonitrile, DMSO) | High | Enhanced stability | [1] |

Note: Specific kinetic data (e.g., half-lives, rate constants) for decomposition in a range of organic solvents and at various pH levels are not extensively reported in the available literature.

Decomposition Pathways

The decomposition of this compound can proceed through different mechanisms depending on the stimulus (heat, light, or acid).

Thermal and Photochemical Decomposition

Both thermal and photochemical stress can lead to the homolytic cleavage of the nitrogen-nitrogen bond, which is generally considered the initial step in the decomposition process. This cleavage generates a 2,2,6,6-tetramethylpiperidyl radical and a nitric oxide radical. These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of decomposition products.

Caption: Thermal and Photochemical Decomposition Pathway.

Acid-Catalyzed Decomposition

In the presence of acid, the decomposition is initiated by the protonation of the nitroso group, which facilitates the cleavage of the N-N bond. This leads to the formation of the corresponding hydroxylamine and other nitrogen-containing fragments.[1]

Caption: Acid-Catalyzed Decomposition Pathway.

Experimental Protocols for Stability Assessment

A combination of analytical techniques is employed to evaluate the stability of this compound and to identify its decomposition products.

Thermal Analysis

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the onset temperature of decomposition and the associated heat flow.

-

Objective: To determine the thermal decomposition profile of the compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or high-pressure crucible.

-

Methodology:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The onset of an exothermic peak indicates the beginning of decomposition.

-

-

Data Analysis: The onset temperature, peak maximum, and enthalpy of decomposition are determined from the resulting thermogram.

4.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile decomposition products.

-

Objective: To quantify the mass loss associated with thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Methodology:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis: The TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperatures of maximum weight loss rates and the total weight loss for each decomposition step.

Photostability Testing

Photostability testing is conducted according to established guidelines, such as ICH Q1B, to assess the effect of light on the compound.

-

Objective: To evaluate the susceptibility of the compound to photodegradation.

-

Instrumentation: A photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Sample Preparation: Samples of the solid compound or its solution in a photostable solvent are placed in transparent containers. A dark control sample is wrapped in aluminum foil.

-

Methodology:

-

Expose the samples to a specified light intensity for a defined duration.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

At appropriate time points, withdraw samples and analyze for degradation.

-

-

Data Analysis: The extent of degradation is determined by a suitable analytical method (e.g., HPLC-UV), and the degradation products can be identified by techniques like LC-MS.

Chromatographic Analysis of Decomposition Products

Chromatographic techniques are essential for separating and identifying the products formed during decomposition.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile decomposition products.

-

Objective: To separate and identify volatile decomposition products.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: The sample, after undergoing decomposition, is dissolved in a suitable volatile solvent. Derivatization may be necessary for non-volatile products.

-

Methodology:

-

Inject the sample solution into the GC.

-

Separate the components on a suitable capillary column using a temperature-programmed oven.

-

The separated components are then introduced into the mass spectrometer for ionization and detection.

-

-

Data Analysis: The mass spectrum of each component is compared with a spectral library (e.g., NIST) for identification.

4.3.2. High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a versatile technique for the analysis of a wide range of decomposition products, including non-volatile and thermally labile compounds.

-

Objective: To separate, quantify, and identify non-volatile decomposition products.

-

Instrumentation: A high-performance liquid chromatograph with a UV detector and preferably coupled to a mass spectrometer.

-

Sample Preparation: The decomposed sample is dissolved in a suitable solvent compatible with the mobile phase.

-

Methodology:

-

Inject the sample solution onto a suitable HPLC column (e.g., C18).

-

Elute the components using a suitable mobile phase in either isocratic or gradient mode.

-

Detect the eluting components by UV absorbance at an appropriate wavelength.

-

For identification, the eluent can be directed to a mass spectrometer.

-

-

Data Analysis: The retention times and UV spectra are used for quantification against standards. The mass spectra provide molecular weight and structural information for the identification of unknown degradation products.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Experimental Workflow for Stability Assessment.

Safe Handling and Storage

Given its potential for thermal and photochemical decomposition, as well as its instability in acidic and protic environments, the following precautions are recommended for handling and storing this compound:

-

Storage: Store in a cool, dark, and dry place, away from sources of heat, light, and acids. Storage in an inert atmosphere (e.g., under argon or nitrogen) is advisable for long-term stability. The use of amber-colored vials can provide protection from light.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Due to its sensitivity to acid, ensure that all glassware and handling equipment are free from acidic residues. When preparing solutions, use high-purity aprotic solvents.

Conclusion

This compound is a compound with conditional stability. Its utility in research and development is contingent upon a thorough understanding of its decomposition pathways and the factors that influence its stability. While it is relatively stable in aprotic solvents and in the absence of light and heat, its rapid degradation in acidic media and protic solvents, as well as its susceptibility to thermal and photochemical decomposition, necessitate careful handling and storage. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its stability, ensuring its effective and safe use in scientific applications. Further research to generate more comprehensive quantitative stability data across a wider range of conditions would be beneficial for the scientific community.

References

Navigating the Solubility of 1-Nitroso-2,2,6,6-tetramethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a compound of significant interest in various research and development sectors. Understanding its solubility in different solvent systems is critical for its application in synthesis, formulation, and biological studies. This document outlines its solubility profile in protic and aprotic solvents, provides a detailed experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Core Concept: Solvent Polarity and Hydrogen Bonding Dictate Solubility

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its molecular structure, featuring a polar nitroso group and a nonpolar tetramethylpiperidine ring, allows for a range of interactions with different solvents. The key distinction in its solubility behavior lies in the solvent's ability to act as a hydrogen bond donor (protic) or not (aprotic).

In aprotic solvents , particularly those of moderate to high polarity, this compound exhibits excellent solubility. These solvents can effectively solvate the molecule through dipole-dipole interactions without the complication of hydrogen bonding with the nitroso group. This leads to high stability of the compound in solution.

Conversely, in protic solvents , which possess hydrogen bond donating capabilities (e.g., water, alcohols), the solubility of this compound is described as moderate. However, a critical factor in these solvents is the compound's susceptibility to hydrolytic decomposition. The protic nature of the solvent can facilitate the cleavage of the N-N bond, leading to degradation of the molecule over time.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications.

| Solvent Class | Solvent Examples | Qualitative Solubility Description | Stability in Solution |

| Aprotic Solvents | Chloroform, Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate, Acetonitrile, Dimethyl sulfoxide (DMSO) | Excellent | High |

| Protic Solvents | Water, Methanol, Ethanol | Moderate (with a tendency for decomposition) | Limited, prone to hydrolysis |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the established shake-flask method, a reliable technique for measuring the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected protic and aprotic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For some compounds, 48 to 72 hours may be necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. N-nitrosamines typically exhibit a UV absorbance maximum around 230-240 nm.[1]

-

Construct a calibration curve from the standard solutions (absorbance vs. concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating its absorbance on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine Redox Chemistry and Oxidation to Nitroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox chemistry surrounding 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO) and its pivotal role as a precursor to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. We delve into the synthesis of N-TEMPO, its electrochemical behavior, and the mechanisms of its oxidation. The core of this document focuses on the versatile TEMPO-based redox system, including the nitroxyl radical (TEMPO•), the corresponding oxoammonium cation (TEMPO+), and the hydroxylamine (TEMPO-H). Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers in the fields of organic synthesis, materials science, and drug development.

Introduction to Sterically Hindered Nitrosamines

This compound is an organic compound belonging to the nitrosamine class, with the chemical formula C₉H₁₈N₂O[1][2]. Its defining feature is the substantial steric hindrance provided by the four methyl groups adjacent to the piperidine nitrogen[3]. This steric bulk significantly influences its chemical reactivity, distinguishing it from less hindered nitrosamines. A key area of research interest is its role as a precursor in chemical synthesis, particularly for generating the highly stable TEMPO nitroxyl radical[1][3]. The stability and reactivity of the resulting TEMPO radical have made it an indispensable tool in modern organic chemistry.

Synthesis and Characterization of this compound (N-TEMPO)

The most common method for preparing N-TEMPO is the direct N-nitrosation of its parent amine, 2,2,6,6-tetramethylpiperidine (TMP).[1][3] This reaction typically involves a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions.[1][3]

Experimental Protocol 1: Synthesis of N-TEMPO

This protocol is a generalized procedure based on the N-nitrosation of secondary amines.[1][3]

-

Dissolution: Dissolve 2,2,6,6-tetramethylpiperidine (TMP) in an appropriate acidic medium (e.g., aqueous hydrochloric acid) in a reaction flask.

-

Cooling: Cool the reaction mixture to below 5°C in an ice bath with constant stirring. Strict temperature control is crucial to mitigate side reactions.[3]

-

Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the cooled mixture. Maintain the temperature below 5°C throughout the addition.

-

Reaction: Allow the mixture to stir for several hours at low temperature until the reaction is complete (monitor by TLC or GC).

-

Work-up: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield high-purity N-TEMPO.

Redox Chemistry and Oxidation to TEMPO

The redox chemistry of N-TEMPO is central to its utility. It can be reduced to amines or hydroxylamines, or it can be oxidized to form stable nitroxyl radicals.[1][3] While N-TEMPO itself can be oxidized, the most significant and widely used transformation is the oxidation of the parent amine, TMP, to the TEMPO radical.[3][4][5] The generation of TEMPO from N-TEMPO typically involves the removal of the nitroso group and subsequent oxidation of the resulting amine.[3]

Electrochemical studies have shown that N-TEMPO can be electrochemically oxidized to form a relatively stable radical cation.[6][7] This radical cation is notable for exhibiting a very large nitrogen hyperfine splitting constant (45.0 G) in its Electron Spin Resonance (ESR) spectrum.[6] The final products of the electrochemical oxidation of related 1-halo-2,2,6,6-tetramethylpiperidines are the stable nitroxyl radicals.[7]

The TEMPO Redox System: A Catalytic Cycle for Oxidation

The true utility of this chemical family lies in the catalytic activity of TEMPO. TEMPO itself is a stable radical, but the active oxidizing species is the N-oxoammonium cation (TEMPO+), which is generated in situ.[8][9] This cation oxidizes a substrate (e.g., a primary alcohol to an aldehyde) and is reduced to the corresponding hydroxylamine (TEMPO-H). A stoichiometric co-oxidant (such as sodium hypochlorite) then re-oxidizes the hydroxylamine back to the TEMPO radical, which is then oxidized to the active TEMPO+ cation, completing the catalytic cycle.[10]

This system is highly valued for its selectivity, especially in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids under controlled conditions.[4][8] Secondary alcohols are also efficiently oxidized to ketones.[4]

Quantitative Data Summary

The redox behavior of the TEMPO system has been characterized electrochemically. The redox potentials are influenced by factors such as pH and the specific TEMPO derivative used.[11][12]

Table 1: Electrochemical Properties of TEMPO and Related Species

| Redox Couple | Potential (vs. NHE) | Conditions | Source |

| TEMPO / TEMPO⁺ | 0.745 V | Aqueous solution | [11] |

| 4-NH₂-TEMPO / 4-NH₂-TEMPO⁺ | 0.926 V | Low pH (protonated amine) | [11] |

| TEMPOH / TEMPO | pH-dependent | Aqueous solution | [11] |

Note: NHE = Normal Hydrogen Electrode. Potentials can vary based on solvent, electrode material, and electrolyte.[11]

Table 2: Spectroscopic Data

| Species | Technique | Key Parameter | Value | Source |

| N-nitroso-2,2,6,6-tetramethylpiperidine radical cation | ESR | Nitrogen hyperfine splitting constant (aN) | 45.0 G | [6] |

Experimental Protocols for Oxidation

Experimental Protocol 2: TEMPO-Mediated Oxidation of an Alcohol using PhI(OAc)₂

This protocol is adapted from a procedure for the oxidation of nerol.[8]

-

Setup: Equip a round-bottomed flask with a magnetic stir bar and place it in an ice bath (0 °C).

-

Reagent Charging: Charge the flask sequentially with:

-

Acetonitrile (solvent)

-

The alcohol substrate (e.g., (Z)-3,7-dimethyl-2,6-octadien-1-ol)

-

Aqueous pH 7.0 buffer solution

-

TEMPO (catalytic amount, e.g., 0.1 eq)

-

Iodobenzene diacetate (PhI(OAc)₂, stoichiometric re-oxidant, e.g., 1.1 eq)

-

-

Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting alcohol is no longer detectable.

-

Work-up: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Washing: Wash the organic layer with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde via column chromatography.

Experimental Protocol 3: TEMPO-Mediated Oxidation using NaOCl (Anelli-type Oxidation)

This protocol is a general method using bleach as the co-oxidant.[10]

-

Setup: In a flask, dissolve the alcohol substrate in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (e.g., saturated) and potassium bromide (catalytic).

-

Combine and Cool: Combine the organic and aqueous solutions in the reaction flask and cool to 0 °C with vigorous stirring.

-

Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 1-2 mol%) to the biphasic mixture.

-

Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, bleach) dropwise while maintaining the temperature at 0 °C. The pH should be maintained around 9-10.

-

Reaction: Stir vigorously until the reaction is complete (monitor by TLC or GC).

-

Quenching and Separation: Quench any remaining oxidant with a saturated solution of sodium thiosulfate. Separate the organic and aqueous layers.

-

Extraction and Isolation: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to yield the product.

Applications in Drug Development and Research

The unique redox properties of the N-TEMPO/TEMPO system have led to broad applications:

-

Selective Organic Synthesis: TEMPO-mediated oxidation is a cornerstone method for the selective and mild oxidation of alcohols, which is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[13]

-

Redox Probes: As stable radicals, TEMPO and its derivatives are used as spin labels in ESR spectroscopy to study the structure and dynamics of macromolecules.[3][5]

-

Biological Antioxidants: Nitroxyl radicals can act as scavengers of reactive oxygen species (ROS) and have been studied for their potential to protect cells from oxidative stress.[1][14] Their ability to participate in redox cycles in biological systems makes them valuable probes for studying redox processes and potential therapeutic agents.[1][15]

-

Polymer Chemistry: TEMPO is a key mediator in Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization that allows for the synthesis of well-defined polymers.[5]

Conclusion

This compound serves as an important synthetic precursor to the TEMPO nitroxyl radical. The subsequent TEMPO-based redox system offers a powerful and versatile catalytic platform for selective oxidation reactions. Its well-characterized electrochemical properties, mild reaction conditions, and high selectivity have established it as a vital tool for chemists in academic research and industrial applications, including pharmaceutical development. Understanding the fundamental redox chemistry and reaction mechanisms outlined in this guide is essential for leveraging the full potential of this remarkable class of compounds.

References

- 1. Buy this compound | 6130-93-4 [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | 6130-93-4 | Benchchem [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. TEMPO - Wikipedia [en.wikipedia.org]

- 6. E.s.r. spectrum of the N-nitroso-2,2,6,6-tetramethylpiperidine radical cation electrochemically generated in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of TEMPO: An In-depth Technical Guide on the Role of 1-Nitroso-2,2,6,6-tetramethylpiperidine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a highly stable and versatile nitroxyl radical. Its remarkable stability, attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group, allows for its widespread application in organic synthesis, polymer chemistry, and biomedical research.[1][2] TEMPO is a valuable tool for researchers, acting as a catalyst for selective oxidation of alcohols, a mediator in controlled radical polymerization, and a spin label for electron spin resonance (ESR) spectroscopy.[1][3]

While the most common and well-documented route to TEMPO synthesis is the direct oxidation of 2,2,6,6-tetramethylpiperidine, the role of 1-Nitroso-2,2,6,6-tetramethylpiperidine as a precursor is a subject of interest in synthetic chemistry.[1][4] This technical guide provides a comprehensive overview of the synthesis of TEMPO with a focus on the potential pathway involving this compound.

The Precursor: this compound

This compound is a derivative of 2,2,6,6-tetramethylpiperidine and is typically synthesized through the nitrosation of its parent amine. This process involves the reaction of 2,2,6,6-tetramethylpiperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4] The steric bulk of the tetramethylpiperidine structure significantly influences the reactivity of the N-nitroso group.[4]

The primary interest in this compound within the context of TEMPO synthesis lies in its potential to be converted to the desired nitroxyl radical. The theoretical pathway for this conversion involves two key steps: the removal of the nitroso group (denitrosation) to yield the parent amine, 2,2,6,6-tetramethylpiperidine, followed by the oxidation of this amine to form TEMPO.[4]

Synthetic Pathway from this compound to TEMPO

The conversion of this compound to TEMPO is a two-stage process. The first stage is the cleavage of the N-N bond to remove the nitroso group, and the second is the oxidation of the resulting secondary amine.

References

In-Depth Technical Guide: UV-Visible Absorption Spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-vis) absorption spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine. This document details the spectral properties, including absorption maxima and molar absorptivity, and outlines a detailed experimental protocol for obtaining the spectrum.

Core Spectral Data

The UV-visible absorption spectrum of this compound is characterized by distinct absorption bands arising from electronic transitions within the molecule. The primary spectral data are summarized in the table below. While the specific solvent for the cited data is not explicitly stated in the available literature, the values are representative for N-nitrosamines in non-polar to moderately polar solvents. It is well-documented that the position and intensity of the absorption bands of N-nitroso compounds can be influenced by solvent polarity. For instance, in protic solvents, protonation can occur at the oxygen atom of the nitroso group, leading to spectral shifts.[1][2][3]

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Region |

| 228 nm | 7378 M⁻¹cm⁻¹ | π → π | Ultraviolet |

| 332 nm | 109 M⁻¹cm⁻¹ | n → π | Ultraviolet-Visible |

| 390-425 nm | Weaker Absorption | n → π* | Visible |

The strong absorption at 228 nm is attributed to a π → π* transition, while the weaker absorption at 332 nm corresponds to an n → π* transition of the nitroso group. An additional weaker absorption is observed in the 390-425 nm range.

Experimental Protocol: UV-Visible Spectroscopy

This section outlines a detailed methodology for obtaining the UV-visible absorption spectrum of this compound.

1. Instrumentation:

-

A dual-beam UV-visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is required. A Unicam SP-500 or a Perkin-Elmer Lambda 35 are examples of suitable instruments.[4][5]

2. Reagents and Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, or dimethyl sulfoxide - DMSO). The choice of solvent is critical and should be reported with the results.[6]

-

Quartz cuvettes with a 1 cm path length.

-

Volumetric flasks (e.g., 10 mL or 25 mL)

-

Micropipettes

3. Sample Preparation:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Reference Solution: The pure solvent used for dissolving the sample will serve as the reference or blank solution.

4. Measurement Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the reference solvent and place it in the reference beam path of the spectrophotometer. Fill another quartz cuvette with the same reference solvent and place it in the sample beam path. Run a baseline scan to correct for any background absorbance from the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution. Place the sample cuvette back into the sample beam path.

-

Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-visible absorption spectrum.

Caption: Experimental workflow for UV-visible spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. measurlabs.com [measurlabs.com]

- 5. sapub.org [sapub.org]

- 6. researchgate.net [researchgate.net]

1-Nitroso-2,2,6,6-tetramethylpiperidine as a non-carcinogenic nitrosamine derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosamines are a class of compounds that have garnered significant attention in the pharmaceutical and chemical industries due to the potent carcinogenicity of many of its members. This has led to stringent regulatory oversight and a demand for non-carcinogenic alternatives. This technical guide focuses on 1-nitroso-2,2,6,6-tetramethylpiperidine (N-nitroso-TEMP), a nitrosamine derivative with a unique structural feature that is strongly indicative of a non-carcinogenic profile. The substantial steric hindrance provided by the four methyl groups at the α-carbons to the nitroso group is hypothesized to prevent the metabolic activation required for the initiation of carcinogenesis. This document provides a comprehensive overview of the scientific rationale for the non-carcinogenic nature of N-nitroso-TEMP, detailed experimental protocols for its synthesis and for standard toxicological assessments, and comparative data on well-characterized carcinogenic nitrosamines.

Introduction to Nitrosamine Carcinogenicity

N-nitroso compounds are a large group of chemical carcinogens that can induce cancer in various animal species, and are considered probable human carcinogens.[1] Their carcinogenic activity is not inherent to the molecule itself but is a result of metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[2][3] The critical step in this activation is the hydroxylation of the α-carbon atom adjacent to the nitroso group.[2][4] This enzymatic reaction leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to form a highly reactive diazonium ion.[5] This electrophilic species can then alkylate DNA, leading to mutations and the initiation of cancer.[2][5]

The structure of the nitrosamine plays a crucial role in its susceptibility to metabolic activation. Steric hindrance around the α-carbon can significantly impede the access of CYP enzymes, thereby inhibiting or completely blocking the initial hydroxylation step. This principle forms the basis for the design of non-carcinogenic nitrosamine derivatives.

The Case for this compound (N-nitroso-TEMP) as a Non-Carcinogenic Derivative

This compound is a derivative of piperidine characterized by the presence of four methyl groups on the carbon atoms alpha to the piperidine nitrogen.[6] This extensive substitution creates a sterically hindered environment around the α-carbons, which are the primary sites for metabolic activation in carcinogenic nitrosamines.[6] It is this steric bulk that is predicted to render N-nitroso-TEMP non-carcinogenic.

Comparative Carcinogenicity and Mutagenicity Data

To contextualize the potential safety of N-nitroso-TEMP, it is useful to compare it with well-characterized carcinogenic nitrosamines. The following tables summarize the carcinogenic potency (TD50) and mutagenicity data for N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP).

Table 1: Comparative Carcinogenic Potency (TD50) of Selected Nitrosamines

| Compound | Species | TD50 (mg/kg/day) | Target Organ(s) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| N-Nitrosodimethylamine (NDMA) | Rat | 0.096 | Liver, Kidney, Lung | [7][8] |

| N-Nitrosopiperidine (NPIP) | Rat | 0.45 | Esophagus, Liver, Nasal Cavity | [8][9] |

Table 2: Comparative Mutagenicity Data (Ames Test)

| Compound | Strain (e.g., S. typhimurium TA100) | Metabolic Activation (S9) | Result | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| N-Nitrosodimethylamine (NDMA) | TA100 | Required | Positive | [10][11] |

| N-Nitrosopiperidine (NPIP) | TA1535 | Required | Positive | [12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[6][7]

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,2,6,6-tetramethylpiperidine in a suitable amount of water and hydrochloric acid in a flask equipped with a stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled TMP solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to ensure complete nitrosation.

-

Extract the product from the reaction mixture with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or recrystallization.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[1][6][9][10][11][13][14][15][16][17][18]

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to produce the amino acid, allowing them to grow on a minimal agar plate.

General Procedure:

-

Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.[1][6][9][11][14][16][18]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to mimic mammalian metabolism.[1][6][9][11][14][16][18]

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37 °C.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vivo Carcinogenicity Bioassay - OECD 451

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.[2][3][4][17][19][20][21][22]

Principle: Groups of animals are exposed to the test substance for a major portion of their lifespan. The animals are monitored for the development of tumors, and a full histopathological examination is performed at the end of the study.

General Procedure:

-

Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.[2][3][4][17][19][20][21][22]

-

Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumors.

-

Administration: The test substance is administered daily, typically in the diet or drinking water, for a period of 18-24 months.

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food/water consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically for the presence of tumors.

-

Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways in Nitrosamine Carcinogenesis

Metabolic Activation of a Carcinogenic Nitrosamine (N-Nitrosopiperidine)

The following diagram illustrates the metabolic activation of N-nitrosopiperidine, a known carcinogen.

References

- 1. nib.si [nib.si]

- 2. policycommons.net [policycommons.net]

- 3. Oecd 541 guidelines | PPTX [slideshare.net]

- 4. Test No. 451: Carcinogenicity Studies | OECD [oecd.org]

- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 7. This compound | 6130-93-4 | Benchchem [benchchem.com]

- 8. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 14. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 15. A deep dive into historical Ames study data for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hesiglobal.org [hesiglobal.org]

- 19. oecd.org [oecd.org]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. Pharmaceutical Nitrosamines: A Comprehensive Review of Health Risks, Detection, Mitigation Strategies Supplemented with CYP450 Interactions as Molecular Simulations for Mechanistic Insight into Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 1-Nitroso-2,2,6,6-tetramethylpiperidine in Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Nitroso-2,2,6,6-tetramethylpiperidine in Radical Biology

Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of biological processes, from signaling pathways to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The detection and identification of these transient species are crucial for understanding their roles in health and disease and for the development of novel therapeutics. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for capturing and characterizing short-lived radicals.

Nitroso compounds are a class of spin traps that react with unstable radicals to form more persistent nitroxide radical adducts, which can then be detected by EPR.[1] this compound (N-TMP) is a sterically hindered N-nitrosamine.[2] While its primary and well-documented role in chemical synthesis is as a precursor to the highly stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), its potential as a direct spin trap for radical detection is an area of interest.[2] The steric hindrance provided by the four methyl groups can influence its reactivity and the stability of its potential spin adducts.[2]

These application notes provide an overview of the principles of using nitroso compounds for spin trapping, with a focus on N-TMP, including its synthesis and a generalized protocol for its application in radical detection. It is important to note that while the theoretical framework for N-TMP as a spin trap is sound, detailed experimental data on its direct use for this purpose are limited in the current scientific literature. Therefore, some of the presented protocols are generalized for nitroso spin traps and may require optimization.

Synthesis of this compound

The most common method for synthesizing N-TMP is through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[2]

Protocol: Synthesis of N-TMP

Materials:

-

2,2,6,6-tetramethylpiperidine (TMP)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Ice bath

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 2,2,6,6-tetramethylpiperidine in water and cool the solution in an ice bath to 0-5°C.

-

Slowly add a concentrated solution of hydrochloric acid to the cooled TMP solution with constant stirring to form the amine salt.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the acidic TMP solution while maintaining the temperature between 0 and 5°C. The reaction is typically exothermic, so slow addition is crucial.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Extract the product, this compound, from the aqueous solution using an organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-TMP product.

-

The product can be further purified by chromatography if necessary.

Principles of Radical Trapping with Nitroso Compounds

Nitroso compounds act as spin traps by covalently bonding with a transient radical species (R•). This reaction results in the formation of a more stable nitroxide radical adduct, which can accumulate to a concentration detectable by EPR spectroscopy.[3] The key advantage of C-nitroso spin traps is that the trapped radical is directly attached to the nitrogen atom of the nitroxide. This proximity often leads to characteristic hyperfine splittings in the EPR spectrum, which can aid in the identification of the trapped radical.[4]

Caption: General mechanism of radical trapping by a nitroso compound.

Application Notes

Advantages of Nitroso Spin Traps

-

Structural Information: The EPR spectra of nitroxide adducts formed from nitroso traps can exhibit hyperfine couplings from the trapped radical, providing valuable information for its identification.[4]

-

Selectivity: Different nitroso compounds can exhibit varying selectivity for different types of radicals. For instance, they are particularly useful for trapping carbon-centered radicals.[5]

Radicals Trapped by Nitroso Compounds

Nitroso spin traps are most effective for trapping:

-

Carbon-centered radicals: Alkyl, aryl, and other carbon-centered radicals readily add to the nitroso group.[4]

-

Some heteroatom-centered radicals: While less common, trapping of some nitrogen, oxygen, and sulfur-centered radicals has been reported with specific nitroso compounds.[6]

Quantitative Data: Hyperfine Coupling Constants

The identification of a trapped radical is heavily reliant on the analysis of the EPR spectrum of its spin adduct, specifically the hyperfine coupling constants (hfccs). These constants, typically given in Gauss (G) or millitesla (mT), are unique to the nuclei interacting with the unpaired electron.

| Trapped Radical (R•) | Adduct Structure | aN (G) | aH (G) | aX (G) | Reference |

| Methyl (•CH₃) | DBNBS-CH₃ | 13.5 | 10.2 (3H) | - | [5] |

| Hydroxymethyl (•CH₂OH) | DBNBS-CH₂OH | 14.1 | 7.8 (2H) | - | General Nitroso Adduct Data |

| Superoxide (O₂⁻•) | DBNBS-O₂⁻ | 12.8 | - | - | General Nitroso Adduct Data |

Note: The data in this table are for DBNBS and are provided for illustrative purposes only. Experimental determination of these parameters is essential for any new spin trap and adduct.

Experimental Protocols: A Generalized Approach for Radical Detection Using a Nitroso Spin Trap